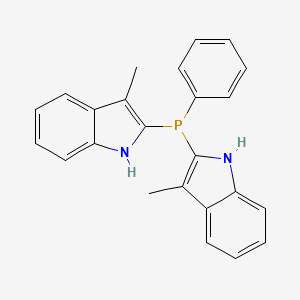
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate is a complex organic compound that features a diazonium group, a bromophenyl group, and a dioxo-phenylpentene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate can then be further reacted with various reagents to introduce the diazonium and dioxo groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate involves its interaction with various molecular targets and pathways. The diazonium group can participate in electrophilic aromatic substitution reactions, while the bromophenyl group can engage in halogen bonding and other interactions. These properties make the compound a versatile intermediate in chemical reactions and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and is used in the synthesis of liquid crystal polymers.
4-Bromophenylacetic acid: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
Uniqueness
5-(4-Bromophenyl)-2-diazonio-3,5-dioxo-1-phenylpent-1-en-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its diazonium group allows for versatile chemical transformations, while the bromophenyl and dioxo groups provide additional sites for functionalization and interaction.
Propriétés
Numéro CAS |
749923-92-0 |
|---|---|
Formule moléculaire |
C17H11BrN2O3 |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-2-diazo-1-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C17H11BrN2O3/c18-13-8-6-11(7-9-13)14(21)10-15(22)16(20-19)17(23)12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
JQNQSMJPXKDXLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)CC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)

![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
